molecular formula C16H16N2O3 B4045330 3-nitro-N-(1-phenylpropan-2-yl)benzamide

3-nitro-N-(1-phenylpropan-2-yl)benzamide

Cat. No.: B4045330
M. Wt: 284.31 g/mol
InChI Key: BLIHNNMOVUJJNI-UHFFFAOYSA-N
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Description

3-nitro-N-(1-phenylpropan-2-yl)benzamide is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-methyl-2-phenylethyl)-3-nitrobenzamide is 284.11609238 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Applications in Biochemistry and Pharmacology

  • Antiviral Action : 3-nitrosobenzamide, a related compound, was found effective in inhibiting HIV infection in human lymphocytes by targeting the viral replication process (W. Rice et al., 1993).
  • Photolysis in Biological Systems : 2-Nitrobenzyl derivatives, closely related to the chemical , have been used in caged ATP synthesis, showing potential in kinetic studies of biological systems (J. Mccray et al., 1980).

Chemistry and Materials Science

  • Polymer and Materials Science : o-Nitrobenzyl derivatives, similar to N-(1-methyl-2-phenylethyl)-3-nitrobenzamide, have significant applications in polymer and materials science due to their photolabile properties (H Zhao et al., 2012).

Chemical Transformation Studies

  • Chemical Oncogenesis in Culture : Studies on polycyclic hydrocarbons and their derivatives, which include nitrobenzamide compounds, are crucial in understanding chemical transformation in cell cultures (C. Reznikoff et al., 1973).

Vasorelaxant Effects

  • Vasodilator Properties : Derivatives of nitrophenylethane, which are structurally related to N-(1-methyl-2-phenylethyl)-3-nitrobenzamide, have been studied for their vasodilator effects and potential applications in treating cardiovascular conditions (T. S. Brito et al., 2013).

Anticonvulsant Activity

  • Synthesis and Evaluation for Anticonvulsant Properties : Some nitro-N-phenylbenzamides have been synthesized and evaluated for their anticonvulsant properties, indicating the potential medical applications of similar compounds (V. Bailleux et al., 1995).

Spectroscopic Studies

  • Spectroscopic Analysis of Derivatives : Benzamide derivatives, including nitro variants, have been studied for their spectroscopic properties, indicating their utility in chemical analysis and material science (M. Brozis et al., 1999).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Novel Bis Schiff’s Bases, including nitrobenzamide derivatives, have been evaluated for their corrosion-inhibiting properties on mild steel, suggesting applications in industrial corrosion prevention (Priyanka Singh & M. Quraishi, 2016).

Structural and Computational Chemistry

  • Structural Characterisation and DFT Study : N-phenyl-2-nitrobenzamide, structurally similar to the compound of interest, has been synthesized and characterized, with insights useful in computational and theoretical chemistry (N. Burcu Arslan et al., 2015).

Forensic Analysis

  • Forensic Applications : Research on synthetic opioids, including derivatives of benzamide, has implications for forensic analysis, highlighting the compound's relevance in legal and forensic settings (S. Elliott et al., 2016).

Properties

IUPAC Name

3-nitro-N-(1-phenylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12(10-13-6-3-2-4-7-13)17-16(19)14-8-5-9-15(11-14)18(20)21/h2-9,11-12H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIHNNMOVUJJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.